molecular formula C8H9Cl2N B1448887 3,5-Dichloro-2-methylbenzylamine CAS No. 1803813-26-4

3,5-Dichloro-2-methylbenzylamine

Cat. No.: B1448887
CAS No.: 1803813-26-4
M. Wt: 190.07 g/mol
InChI Key: HLWDPAGXTBNODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-methylbenzylamine , also known by its synonyms DCMB or LY-78335 , is an organic compound with the empirical formula C₈H₉Cl₂N · HCl . It is a solid, white crystalline substance . The compound belongs to the class of benzylamines , which are commonly used as intermediates in organic synthesis and pharmaceutical production .


Synthesis Analysis

The synthetic pathway for This compound involves chlorination of the corresponding 2-methylbenzylamine . This process introduces chlorine atoms at the 3rd and 5th positions of the benzene ring. The resulting compound is then hydrochlorinated to yield the final product .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzyl group (C₆H₅CH₂) attached to an amine functional group (NH₂). The two chlorine atoms are positioned at the 3rd and 5th carbon atoms on the benzene ring. The compound’s molecular weight is approximately 226.53 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving This compound may vary, it can participate in typical amine reactions, such as nucleophilic substitution, acylation, and condensation reactions. Researchers have explored its reactivity in the context of drug discovery and synthesis .


Physical and Chemical Properties Analysis

  • Solubility :
    • Soluble in ethanol (solutions may be stored for 1-2 days at 4°C)

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 3,5-Dichloro-2-methylbenzylamine should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data and hazards associated with this compound can be found in relevant Material Safety Data Sheets (MSDS) .

Properties

IUPAC Name

(3,5-dichloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWDPAGXTBNODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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